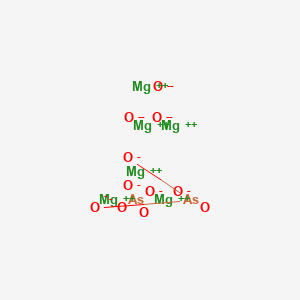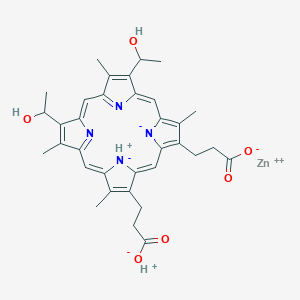![molecular formula C14H18N4OS B228562 [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea, also known as MTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and microbial growth. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the PI3K/Akt pathway in cancer cells, which is a key regulator of cell survival and proliferation. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. In addition, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt bacterial membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit various biochemical and physiological effects in different cell types and organisms. In cancer cells, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In macrophages, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In bacteria, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt membrane integrity, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea. One direction is to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its precise mechanism of action and to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea can be synthesized by reacting 3-methyl-1-butanol, indole-3-carboxaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition of thiourea to form the imine-thiourea derivative.
Aplicaciones Científicas De Investigación
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been investigated for its potential therapeutic applications in various fields of research. In cancer research, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells. In a study by Li et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to induce cell cycle arrest and apoptosis in human leukemia cells through the inhibition of the PI3K/Akt pathway. In another study by Zhang et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the NF-κB pathway.
In addition to its anti-cancer properties, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been investigated for its anti-inflammatory and antimicrobial activities. In a study by Lee et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Chen et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C14H18N4OS |
|---|---|
Peso molecular |
290.39 g/mol |
Nombre IUPAC |
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9H,7-8H2,1-2H3,(H3,15,17,20)/b16-12+ |
Clave InChI |
ISEXFWAPQUKQNX-FOWTUZBSSA-N |
SMILES isomérico |
CC(C)CCN1C2=CC=CC=C2/C(=N\NC(=S)N)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)